2-(5-Sulfamoylthiophen-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O3S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2-(5-sulfamoylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3S2/c7-5(9)3-4-1-2-6(12-4)13(8,10)11/h1-2H,3H2,(H2,7,9)(H2,8,10,11) |
InChI Key |
NGTFNBRAHUQEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Sulfamoylthiophen 2 Yl Acetamide and Its Analogs
General Strategies for Acetamide (B32628) Linkage Formation
The formation of the acetamide linkage is a fundamental transformation in organic synthesis. researchgate.net This amide bond is typically formed by the reaction of an amine with a carboxylic acid or its more reactive derivative. researchgate.netpatsnap.com The stability of the amide bond requires energetic conditions or the use of activated acylating agents for its efficient synthesis.
A widely employed and versatile method for forming amide bonds is the acylation of an amine using an activated carboxylic acid precursor. researchgate.net This strategy involves converting a carboxylic acid, which is relatively unreactive, into a more electrophilic species that readily reacts with a nucleophilic amine.
One of the most common activation methods is the conversion of a carboxylic acid into an acyl chloride. nih.gov Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation. mdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the corresponding amide. This two-step, one-pot process is efficient for synthesizing a variety of amides. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by first activating 2-(thiophen-2-yl)acetic acid with thionyl chloride to form the intermediate 2-(thiophen-2-yl)acetyl chloride, which was then reacted with 2-aminothiophene-3-carbonitrile (B183302) in the presence of a base like triethylamine (B128534) to yield the final acetamide product. nih.gov
Another common activated precursor is a carboxylic anhydride (B1165640), such as acetic anhydride. Acetylation of amines with acetic anhydride is a standard method for producing acetamides. patsnap.comrsc.org This reaction can be performed under neutral conditions or catalyzed by acids or bases. Catalytic amounts of phosphomolybdic acid or copper(II) tetrafluoroborate (B81430) have been shown to efficiently promote the acetylation of amines with acetic anhydride at room temperature under solvent-free conditions. organic-chemistry.org
The table below summarizes various catalytic systems used for the acylation of amines to form acetamides.
| Catalyst/Reagent | Acylating Agent | Conditions | Yield |
| Thionyl Chloride | Carboxylic Acid | THF, Room Temp | Good |
| Oxalyl Chloride | Carboxylic Acid | Basic conditions | High |
| Acetic Anhydride | Phosphomolybdic Acid | Room Temp, Solvent-free | Excellent |
| Acetic Anhydride | Copper(II) tetrafluoroborate | Room Temp, Solvent-free | High |
| Ethyl Acetate / Butyl Acetate | Acetic Acid (10 mol%) | 80–120 °C | Excellent |
An alternative and direct route to forming N-substituted 2-chloroacetamides involves the use of chloroacetyl chloride as the acylating agent. researchgate.net This highly reactive bifunctional molecule readily reacts with primary and secondary amines to install the chloroacetamide moiety. ijpsr.infosphinxsai.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net
A variety of bases and solvent systems have been developed for this reaction to optimize yields and accommodate different substrates. Common bases include organic amines like triethylamine (TEA) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsphinxsai.com Solvents range from dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to dioxane and benzene (B151609). researchgate.netsphinxsai.com For example, a facile one-pot synthesis of N-aryl amides from aromatic amines and chloroacetyl chloride has been developed using DBU in THF at room temperature, affording yields between 75% and 95%. sphinxsai.com
In some cases, the reaction can be performed in aqueous media under Schotten-Baumann conditions, where an inorganic base like sodium hydroxide (B78521) is used, often in a two-phase system with an organic solvent such as dichloromethane. researchgate.netgoogle.com This approach is particularly useful for the synthesis of chloroacetamide compounds with significant steric hindrance. google.com
The following table details different reaction conditions for the synthesis of chloroacetamides using chloroacetyl chloride.
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aromatic Amines | DBU | THF | 3-6 h | 75-95 | sphinxsai.com |
| Aryl Amines | Triethylamine | Dichloromethane | - | - | researchgate.net |
| Various Amines | Triethylamine | Toluene | - | - | researchgate.net |
| Substituted Anilines | Potassium Carbonate | Benzene | - | - | researchgate.net |
| Secondary Amines | Inorganic Alkali | Water/Organic Solvent | Fast | High | google.com |
Approaches for Incorporating the 5-Sulfamoylthiophene Core
The synthesis of the thiophene (B33073) ring itself is a well-established area of heterocyclic chemistry, with several named reactions providing access to this scaffold. rroij.com Classical methods include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, and the Gewald aminothiophene synthesis. rroij.compharmaguideline.com The Gewald reaction is particularly relevant as it produces 2-aminothiophenes through a base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur. pharmaguideline.comimpactfactor.org These 2-aminothiophenes can then serve as precursors for further functionalization.
Once the thiophene ring is formed, the introduction of the sulfamoyl group (-SO₂NH₂) at the C5 position is a critical step. This is typically achieved through electrophilic substitution reactions on an activated thiophene ring. A common sequence involves:
Chlorosulfonation : The thiophene derivative is treated with chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group (-SO₂Cl) onto the ring.
Amination : The resulting thiophene-sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the corresponding sulfonamide (sulfamoyl group).
The regioselectivity of the initial chlorosulfonation step is crucial for ensuring the correct placement of the sulfamoyl group. The directing effects of existing substituents on the thiophene ring will determine the position of the incoming electrophile.
Multicomponent reactions (MCRs) have also emerged as powerful, one-pot strategies for rapidly assembling complex thiophene derivatives from simple starting materials. tandfonline.combohrium.com These reactions offer high atom economy and procedural simplicity, enabling the construction of diverse thiophene libraries. tandfonline.com
Multi-Step Synthesis Protocols for Structurally Complex Derivatives
The synthesis of structurally complex molecules bearing the 2-(5-sulfamoylthiophen-2-yl)acetamide framework typically requires a multi-step approach that combines the strategies for acetamide linkage formation and thiophene core synthesis. The specific sequence of these steps can be adapted depending on the availability of starting materials and the desired substitution pattern on the final molecule.
One common synthetic pathway involves the initial construction of a functionalized thiophene precursor, followed by the attachment of the acetamide side chain. For example, a 2-aminothiophene derivative can be synthesized via the Gewald reaction. impactfactor.org This amine can then be acylated. In a study by Mishra et al., ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was first synthesized and then reacted with various N-substituted α-chloroacetanilides in the presence of triethylamine to yield complex thiophene-acetamide derivatives. impactfactor.org
Alternatively, a thiophene-2-acetic acid derivative can be prepared first. This carboxylic acid is then activated and coupled with an appropriate amine to form the acetamide linkage. This approach was utilized in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-(thiophen-2-yl)acetic acid was converted to its acyl chloride and subsequently reacted with 2-aminothiophene-3-carbonitrile. nih.gov
These multi-step protocols allow for the systematic variation of substituents on both the thiophene ring and the acetamide nitrogen, making them highly valuable for creating libraries of analogs for structure-activity relationship studies.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H NMR and ¹³C NMR spectral data for 2-(5-Sulfamoylthiophen-2-yl)acetamide, which would provide detailed insights into its molecular structure, are not available in published literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR data for this compound has been found. This type of analysis would typically reveal the chemical environment of protons, including their chemical shifts, multiplicities, and coupling constants, which are crucial for confirming the compound's structural integrity.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no published experimental Infrared (IR) spectroscopy data for this compound. IR spectroscopy is a key technique used to identify the presence of specific functional groups, such as the sulfamoyl (SO₂NH₂) and acetamide (B32628) (C=O, N-H) groups, through their characteristic vibrational frequencies.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Detailed mass spectrometry data, including the determination of the molecular weight and analysis of fragmentation patterns for this compound, is not available in the reviewed literature. This technique is essential for confirming the molecular formula and providing structural clues based on how the molecule fragments.
X-ray Crystallography for Solid-State Structure Determination
No X-ray crystallography studies for this compound have been reported. This powerful technique would provide precise information on the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry and Molecular Modeling of 2 5 Sulfamoylthiophen 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For compounds like 2-(5-Sulfamoylthiophen-2-yl)acetamide, DFT is applied to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths and angles. researchgate.netresearchgate.net
DFT calculations are also used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. xisdxjxsu.asia Furthermore, DFT is employed to calculate various electronic properties such as molecular electrostatic potential (MEP). The MEP map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. xisdxjxsu.asianih.gov For thiophene (B33073) sulfonamide derivatives, DFT calculations have been used to analyze structural parameters, with computed bond lengths and angles showing good agreement with experimental data. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, reflecting its nucleophilicity. nih.govmdpi.com Conversely, the LUMO energy relates to the electron affinity and signifies the ability to accept electrons, indicating electrophilicity. youtube.commdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comresearchgate.netmdpi.com This analysis is crucial for predicting how this compound might interact with biological targets. mdpi.com From the HOMO-LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. mdpi.com
| Parameter | Symbol | Formula | Typical Value Range (eV) | Significance |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -8.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.5 to -3.5 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO – EHOMO | 3.44 to 4.65 mdpi.com | Chemical reactivity and stability |
| Electronegativity | χ | -0.5 (EHOMO + ELUMO) mdpi.com | 4.0 to 6.0 | Tendency to attract electrons |
| Chemical Hardness | η | -0.5 (EHOMO – ELUMO) mdpi.com | 1.7 to 2.4 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) mdpi.com | 0.2 to 0.3 | Polarizability |
| Electrophilicity Index | ω | μ² / (2η) (where μ ≈ -χ) mdpi.com | 3.0 to 6.0 | Electrophilic character |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. nih.gov For this compound, docking simulations are essential for identifying potential biological targets and elucidating its binding mode within the active site of a receptor. researchgate.net
The process involves placing the ligand in various conformations and positions within the target's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For related acetamide (B32628) and sulfonamide-containing compounds, molecular docking has been successfully used to predict binding mechanisms and rationalize observed structure-activity relationships. nih.govresearchgate.netnih.gov The insights gained from docking can guide the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. nih.gov QSAR models are mathematical equations that quantify the relationship between a molecule's structure and its activity. nih.gov
To develop a QSAR model for a series of compounds including this compound, various molecular descriptors are calculated. These can include constitutional, topological, physicochemical, and quantum chemical parameters. nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build the model. nih.govresearchgate.net A robust QSAR model can reliably predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.govmdpi.com QSAR studies on acetamidosulfonamide and thiophene-acetamide derivatives have successfully identified key structural features that influence their biological activities. nih.govresearchgate.net
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Lipophilicity, steric bulk, polarity |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, branching, and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution and reactivity |
| Steric/3D | Molecular Volume, Surface Area | Three-dimensional shape and size |
Molecular Dynamics Simulations for Conformational and Binding Behavior
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing a detailed view of conformational changes and binding events. nih.gov
For the this compound-protein complex, MD simulations can be performed to assess the stability of the binding pose predicted by molecular docking. researchgate.net These simulations can reveal how the ligand and protein adapt to each other, the flexibility of the binding site, and the role of solvent molecules in the interaction. nih.gov By analyzing the trajectory of the simulation, key interactions that persist over time can be identified, providing a more accurate understanding of the binding affinity and the mechanism of action. MD simulations have been effectively used to confirm the stability of complexes formed by related acetamide-sulfonamide scaffolds with their biological targets. nih.govresearchgate.net
Biological Activity and Mechanism of Action in Vitro Research Perspectives
Carbonic Anhydrase (CA) Isozyme Inhibition Profiling
The compound 2-(5-Sulfamoylthiophen-2-yl)acetamide belongs to a class of sulfonamides that are well-recognized for their ability to inhibit carbonic anhydrases (CAs). These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group is a key structural feature that binds to the zinc ion within the active site of CA enzymes, leading to their inhibition.
Targeting Specific Human CA Isoforms (e.g., hCA II, hCA IX)
Research has shown that this compound and its derivatives can effectively inhibit various human (h) CA isoforms, including the cytosolic hCA II and the tumor-associated transmembrane hCA IX. nih.govmdpi.com The inhibition of hCA II is relevant for conditions like glaucoma, while targeting hCA IX is a strategy in cancer therapy. nih.gov
Studies on derivatives have provided insights into their inhibitory potential. For instance, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles, which are structurally related to this compound, displayed potent inhibition of hCA II. nih.govnih.gov Similarly, other five-membered heterocyclic sulfonamides have been extensively studied as potent and selective inhibitors of various CA isoforms. nih.govmdpi.com For example, certain N-((4-sulfamoylphenyl)carbamothioyl) amides have shown strong inhibitory activity against hCA II, with some compounds being more potent than the standard drug acetazolamide. mdpi.com
The selectivity of these inhibitors for different isoforms is a critical aspect of their therapeutic potential. For instance, some diamide-based benzenesulfonamides have demonstrated good selectivity for inhibiting hCA IX over hCA II. researchgate.net
Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform | Inhibition Data |
| 5-(Sulfamoyl)thien-2-yl 1,3-oxazoles | hCA II | Potent inhibition |
| N-((4-Sulfamoylphenyl)carbamothioyl) amides | hCA II | Kᵢ values ranging from 5.3 to 384.3 nM |
| Diamide-based benzenesulfonamides | hCA IX | Good selectivity over hCA II |
Mechanistic Insights into Enzyme Binding
The inhibitory action of sulfonamides like this compound is based on the coordination of the sulfonamide group to the Zn(II) ion in the active site of the carbonic anhydrase enzyme. nih.govmdpi.com This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. nih.gov
The binding is further stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor molecule and amino acid residues in the active site. mdpi.com The nature of the heterocyclic ring and the substituents on the acetamide (B32628) side chain can influence the binding affinity and selectivity for different CA isoforms. nih.govmdpi.com X-ray crystallography studies of related compounds have provided detailed information about these interactions, revealing how the orientation of the inhibitor within the active site is determined by both polar and hydrophobic contacts. mdpi.com
Exploration of Antimicrobial and Antifungal Activities
Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The thiophene (B33073) ring and the acetamide group are common moieties in various biologically active compounds.
Several studies have reported the synthesis and evaluation of acetamide derivatives with antimicrobial properties. For example, N-substituted acetamide derivatives of 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl) have been synthesized and shown to possess in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net Another study on 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives also demonstrated their antimicrobial potential. researchgate.net
The antifungal activity of related structures has also been explored. For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and shown to exhibit fungicidal activity. mdpi.comresearchgate.net Similarly, 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives have demonstrated in vitro antifungal activity against various fungal strains. nih.gov The mechanism of action for some antifungal acetamides, such as 2-chloro-N-phenylacetamide, has been suggested to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov
Investigation of Anti-inflammatory Effects
The anti-inflammatory potential of acetamide derivatives has been a subject of research, with some studies suggesting that these compounds may exert their effects through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
A study on N-(benzene sulfonyl)acetamide derivatives revealed their potential as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), as well as their ability to inhibit TRPV1, suggesting a multi-target approach to anti-inflammatory and analgesic therapy. nih.gov Another study on acetamide derivatives reported their antioxidant and potential anti-inflammatory activities, as evaluated by their ability to scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. researchgate.net
Furthermore, research on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects in animal models. mdpi.comresearchgate.net This compound was shown to reduce paw edema and modulate the levels of pro-inflammatory and anti-inflammatory cytokines. mdpi.comresearchgate.net
Other Potential Biological Targets and Pathways
The structural features of this compound and its derivatives make them candidates for interacting with a variety of other biological targets. The sulfonamide group is a known pharmacophore for anticonvulsant activity, and some five-membered heterocyclic sulfonamides have been investigated for their neuroprotective effects. nih.govmdpi.com
Additionally, acetamide derivatives have been explored as inhibitors of other enzymes and ion channels. For example, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives were identified as inhibitors of SLACK potassium channels, which are implicated in certain forms of epilepsy. mdpi.com The thiophene moiety is also present in various compounds with diverse biological activities, including N-2-thiophen-2-yl-acetamide boronic acid, which has been studied as a beta-lactamase inhibitor. drugbank.com
Structure Activity Relationship Sar Studies of 2 5 Sulfamoylthiophen 2 Yl Acetamide Derivatives
Impact of Thiophene (B33073) Ring Substitutions on Biological Efficacy
The thiophene ring serves as a crucial scaffold, and its substitution pattern significantly modulates the biological activity of the derivatives. The nature, size, and position of substituents can influence the molecule's electronic properties, conformation, and ability to fit into the active site of a target enzyme.
Research into thiophene-based sulfonamides has shown that modifications to the thiophene ring are a key strategy for tuning potency and isoform selectivity, particularly for carbonic anhydrase inhibitors. researchgate.netnih.gov The sulfamoyl group (-SO2NH2) typically acts as the primary anchoring point, binding to the zinc ion in the enzyme's active site, while the rest of the molecule, including the substituted thiophene ring, interacts with surrounding amino acid residues. nih.gov
For instance, in a series of 5-substituted thiophene-2-sulfonamides, the introduction of substituted-benzylsulfanyl moieties was explored. This study revealed that such substitutions could lead to isoform-selective inhibition. While this series of compounds generally showed weak activity against the ubiquitous human carbonic anhydrase I (hCA I), they were effective nanomolar inhibitors of the cytosolic isoform hCA II. mdpi.com This selectivity arises from the "tail" of the inhibitor (the substituted part of the molecule) extending into regions of the active site that differ between isoforms.
Another study on thiophene derivatives highlighted that the position of substituents can be critical. For antibacterial activity, a piperidin-4-yloxy group in the ortho position of a phenyl ring attached to the thiophene scaffold conferred higher activity compared to the same group in the para position. frontiersin.org While not the exact acetamide (B32628) scaffold, this demonstrates the principle that the spatial arrangement of substituents on and around the thiophene ring dictates biological outcomes.
Table 1: Effect of Thiophene Ring Substitution on Carbonic Anhydrase Inhibition Data synthesized from studies on related thiophene-sulfonamide scaffolds.
| Base Scaffold | Substituent at Position 5 | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| Thiophene-2-sulfonamide (B153586) | H | hCA-II | 36.9 nM (IC50) |
| Thiophene-2-sulfonamide | Substituted Benzylsulfanyl | hCA-I | 683–4250 nM (Ki) |
| Thiophene-2-sulfonamide | Substituted Benzylsulfanyl | hCA-II | Nanomolar range (Ki) |
| Thiophene-2-sulfonamide | 5-(2-thienylthio) | Lactoperoxidase | 2 ± 0.6 nM (Ki) |
Role of the Acetamide Linkage Modifications
While specific SAR studies on the modification of the acetamide linkage in 2-(5-Sulfamoylthiophen-2-yl)acetamide are not extensively detailed in the available literature, principles from related scaffolds can be applied. Modifications could theoretically involve:
Alteration of the Linker: The methylene (B1212753) (-CH2-) bridge between the thiophene ring and the amide group could be lengthened, shortened, or made more rigid. For example, removing the methylene group to create a thiophene-2-carboxamide could alter the orientation of the amide and its hydrogen bonding potential.
Substitution on the Amide Nitrogen: The primary amide (-CONH2) could be substituted to form secondary (-CONHR) or tertiary (-CONR2) amides. Such modifications would alter the hydrogen bond donor capacity and introduce steric bulk, which could either enhance or disrupt favorable interactions within a binding pocket.
Replacement of the Acetamide: The entire group could be replaced with other hydrogen-bonding moieties or bioisosteres to probe the structural requirements of the target.
In broader studies of acetamide-sulfonamide scaffolds, it has been noted that the acetamide portion contributes significantly to the molecule's therapeutic potential by interacting with various disease targets. nih.gov The specific interactions depend on the topology of the target's active site.
Influence of Sulfamoyl Group Derivatization
The unsubstituted sulfamoyl group (-SO2NH2) is the quintessential zinc-binding group for a vast number of carbonic anhydrase inhibitors. nih.gov Its nitrogen atom coordinates directly to the Zn(II) ion at the bottom of the CA active site, displacing a water molecule/hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. researchgate.net
Given this critical role, derivatization of the primary sulfamoyl group generally has a profound impact on activity:
N-Monosubstitution (-SO2NHR): This conversion to a secondary sulfonamide can be tolerated and is sometimes used to extend the molecule's structure into other regions of the active site, potentially increasing selectivity. However, it can also reduce potency if the substituent disrupts the optimal geometry for zinc binding.
N,N-Disubstitution (-SO2NR2): Converting to a tertiary sulfonamide removes the final proton from the nitrogen atom. As this proton is essential for the canonical binding mode to the zinc ion, N,N-disubstituted sulfonamides are typically inactive as carbonic anhydrase inhibitors. researchgate.net
Bioisosteric Replacement: Replacing the sulfamoyl group with other zinc-binding groups (e.g., carboxylates, hydroxamates) is a possible strategy but would create a new chemical class with different properties.
The reactivity and inhibitory power of the sulfonamide group are also linked to its acidity (pKa). Studies on other heterocyclic sulfonamides have shown that the rate of enzymatic inhibition can correlate with the sulfonamide's pKa. nih.gov Therefore, any derivatization that alters the electronic properties of the thiophene ring can, in turn, influence the acidity and efficacy of the sulfamoyl group.
Stereochemical Considerations and Activity
Stereochemistry is a critical factor in the interaction between a small molecule and a chiral biological target like an enzyme. While the parent compound this compound is achiral, the introduction of substituents on either the thiophene ring or the acetamide side chain can create one or more stereocenters.
If a chiral center is introduced, the resulting enantiomers or diastereomers would be expected to exhibit different biological activities. This is because the three-dimensional arrangement of atoms would lead to one stereoisomer fitting more optimally into the enzyme's active site than the other. This differential interaction can lead to significant differences in binding affinity, potency, and even the mode of action.
Design Strategies Based on SAR for Potency and Selectivity Enhancement
The collective SAR data for thiophene sulfonamides provides a clear roadmap for designing more potent and selective inhibitors. The primary strategy involves maintaining the core zinc-binding sulfamoyl group while systematically modifying the rest of the molecule to optimize interactions with the target enzyme's active site.
Key design strategies include:
The "Tail" Approach: This is a well-established strategy in the design of CA inhibitors. mdpi.com It involves adding various chemical moieties (the "tail") to the core scaffold. These tails can extend into the middle and outer regions of the enzyme's active site, which vary significantly between different isoforms. By carefully designing the tail's structure, size, and chemical properties, it is possible to create inhibitors that selectively bind to a desired isoform, such as tumor-associated CAs (e.g., CA IX) over off-target cytosolic forms (CA I and II). nih.gov
Structure-Based and Computational Design: Modern drug design heavily relies on computational tools. Molecular docking studies can be used to predict how different derivatives will bind to a target enzyme, helping to rationalize observed SAR and guide the synthesis of new compounds with improved affinity. nih.govnih.gov High-resolution X-ray crystallography of inhibitor-enzyme complexes provides precise information about binding modes, revealing which residues are key for interaction and where there is space for further modification. mdpi.comnih.gov
Peripheral Substitutions: Based on SAR, specific substitutions on the thiophene ring can be made to exploit unique subpockets in the target. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions with non-conserved amino acid residues is a powerful method for enhancing both potency and selectivity.
By integrating these strategies, medicinal chemists can rationally evolve the this compound scaffold to produce derivatives with optimized pharmacological profiles.
Preclinical Pharmacological Research Methodologies in Vivo Study Design
Selection and Validation of Relevant Animal Models
The initial step in the in vivo assessment of 2-(5-Sulfamoylthiophen-2-yl)acetamide, a sulfonamide derivative, involves the selection of appropriate animal models. As sulfonamides are known to act as carbonic anhydrase (CA) inhibitors, the choice of model is guided by the therapeutic area of interest where CA isoforms play a significant pathological role, such as in cancer, glaucoma, or epilepsy. nih.gov
Model Selection Criteria:
Genetic Homology: Models are chosen based on the genetic similarity of the target protein (e.g., specific carbonic anhydrase isoforms) to its human counterpart.
Pathophysiological Relevance: The animal model must mimic the key aspects of the human disease. For instance, in oncology research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to study the effects of CA inhibitors on hypoxic tumors. nih.gov
Predictive Validity: The model should have a proven track record of predicting clinical outcomes for similar classes of compounds.
Examples of Animal Models for Carbonic Anhydrase Inhibitor Research:
Oncology: Nude mice bearing xenografts of human cancer cell lines (e.g., breast cancer, glioblastoma) that overexpress tumor-associated CA isoforms like CA IX and XII. nih.govnih.gov
Neurological Disorders: Genetically modified mice or rats with predispositions to seizures are used to evaluate the anticonvulsant potential of CA inhibitors.
Inflammatory Conditions: Rat models of induced colitis, such as using 2,4-dinitrobenzenesulfonic acid (DNBS), can be employed to assess the effect of CA inhibitors on visceral pain and inflammation. mdpi.com
Muscular Dystrophy: The mdx mouse, a model for Duchenne Muscular Dystrophy, has been used to validate the efficacy of CA inhibitors identified in preliminary screens using simpler organisms like Caenorhabditis elegans. nih.gov
Validation of these models is paramount and involves confirming that the molecular target is present and functional and that the disease phenotype is stable and measurable.
In Vivo Efficacy Assessment in Disease Models
Once a suitable animal model is established, the in vivo efficacy of this compound is assessed. These studies aim to demonstrate a dose-dependent therapeutic effect on the disease.
Key Efficacy Endpoints:
Oncology: The primary endpoint is often the inhibition of tumor growth, which is measured regularly using calipers. Other endpoints can include reductions in tumor metastasis, changes in tumor microenvironment pH, and analysis of biomarkers from tissue samples. Studies with ureido-substituted sulfonamides have shown significant antitumor effects in animal models of hypoxic tumors. nih.gov
Inflammatory Pain: In models of colitis-associated pain, efficacy is measured by assessing visceral sensitivity, typically through responses to colorectal distension. mdpi.com Histological analysis of colon tissue provides secondary data on the reduction of inflammation and tissue damage. mdpi.com
Muscular Dystrophy: In mdx mice, efficacy can be determined by measuring isometric muscle force and analyzing muscle histology to quantify the reduction of centrally nucleated fibers, an indicator of muscle degeneration. nih.gov
The results from these assessments provide the foundational proof-of-concept for the compound's therapeutic potential.
Below is a representative data table illustrating how efficacy findings for a hypothetical sulfonamide compound might be presented.
| Animal Model | Disease | Key Efficacy Endpoint | Illustrative Finding |
| Nude Mouse Xenograft (Human Breast Cancer Cells) | Hypoxic Solid Tumor | Tumor Volume Reduction | 50% reduction in tumor volume compared to vehicle control. |
| DNBS-Induced Colitis Rat Model | Inflammatory Bowel Disease | Visceral Pain Threshold | Significant increase in pain threshold in response to colorectal distension. mdpi.com |
| mdx Mouse | Duchenne Muscular Dystrophy | Isometric Muscle Force | 25% increase in tetanic muscle force in the extensor digitorum longus. nih.gov |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential to understand the relationship between the compound's concentration in the body and its therapeutic effect. nih.gov PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of this compound, while PD studies link drug concentrations at the site of action to the observed efficacy.
Pharmacokinetic Analysis: PK studies are conducted in preclinical species (e.g., mice, rats, broilers) to determine key parameters. researchgate.net There are notable differences in the pharmacokinetic fate of various sulfonamides across different species, making direct extrapolation inappropriate. msdvetmanual.com For example, the plasma half-life of sulfadiazine (B1682646) is 10.1 hours in cattle but only 2.9 hours in pigs. msdvetmanual.com This highlights the need for species-specific studies.
Pharmacodynamic Modeling: PD modeling integrates PK data with efficacy results to establish a dose-response relationship. This helps in understanding the concentration required to achieve a desired therapeutic effect. For sulfonamides, which act as antimetabolites, there is often a latent period before their effects become evident as the target organisms first deplete existing stores of essential metabolites. msdvetmanual.com
The following table shows hypothetical pharmacokinetic parameters for a sulfonamide compound in a preclinical species.
| Parameter | Description | Value (Example) |
| Tmax | Time to reach maximum plasma concentration | 1.5 hours |
| Cmax | Maximum plasma concentration | 25 µg/mL |
| t1/2 | Elimination half-life | 4.0 hours |
| AUC | Area under the plasma concentration-time curve | 150 µg·h/mL |
| Vd | Volume of distribution | 0.6 L/kg |
| CL | Clearance | 0.1 L/h/kg |
| F% | Bioavailability (Oral) | 85% |
These integrated PK/PD models are crucial for optimizing dosage regimens for further studies and predicting therapeutic outcomes. researchgate.net
Ethical Considerations and Best Practices in Preclinical Animal Research
All research involving animals must adhere to strict ethical guidelines to ensure their humane treatment. The principles of the "3Rs" (Replacement, Reduction, and Refinement) are the cornerstone of ethical animal research. numberanalytics.com
Replacement: Using non-animal methods whenever possible. europa.eu This includes in vitro cell-based assays and in silico computer modeling, which are often used in the early stages of drug discovery before animal testing is considered. europa.eunih.gov
Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant results. numberanalytics.comnih.gov Study designs must be efficient and statistically robust to avoid unnecessary animal use.
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. numberanalytics.com This includes using appropriate anesthesia and analgesics for surgical procedures, providing proper housing and care, and defining humane endpoints at which an animal will be removed from a study if it shows signs of severe distress. nih.govapa.org
Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies must approve all study protocols. apa.org These committees ensure that the research has a clear scientific purpose, that alternatives to animal use have been considered, and that the potential scientific benefits justify the use of animals. apa.org Researchers must be adequately trained in the handling of the specific species being studied and in the procedures being performed. thepharmajournal.com
Medicinal Chemistry Approaches for Lead Optimization and Analogue Design
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug design aimed at discovering novel chemotypes, improving drug-like properties, and circumventing existing patents. nih.govnih.govresearchgate.net Bioisosterism involves the substitution of atoms or functional groups with others that possess similar physical or chemical properties, leading to comparable biological activity. u-strasbg.frbaranlab.org Scaffold hopping is a more substantial form of this concept, where the central core of a molecule is replaced with a topologically different scaffold while preserving the essential three-dimensional arrangement of key binding groups. researchgate.net
For the 2-(5-Sulfamoylthiophen-2-yl)acetamide scaffold, the thiophene (B33073) ring itself can be considered a bioisosteric replacement for other aromatic or heterocyclic systems commonly found in carbonic anhydrase inhibitors (CAIs). For instance, it serves as a bioisostere for the 1,3,4-thiadiazole (B1197879) ring in the well-known CAI Acetazolamide or the benzene (B151609) ring in many benzenesulfonamide (B165840) inhibitors. nih.govacs.org Five-membered heterocyclic sulfonamides have often been shown to be more effective inhibitors than their six-membered ring counterparts. mdpi.com
Further optimization can be achieved by applying these strategies to different parts of the molecule:
Replacing the Thiophene Core: The thiophene scaffold could be "hopped" to other five-membered heterocycles like furan, pyrrole (B145914), thiazole, or isoxazole (B147169) to modulate potency, selectivity, and pharmacokinetic profiles.
Modifying the Acetamide (B32628) Side Chain: The acetamide group (-NHCOCH₃) can be replaced with bioisosteric equivalents to alter hydrogen bonding capacity, lipophilicity, and metabolic stability. drughunter.com Examples of bioisosteric replacements for amides include other functional groups that can act as hydrogen bond donors and acceptors.
The following table illustrates how bioisosteric replacement of the core heterocyclic ring in sulfonamide-based carbonic anhydrase inhibitors affects their inhibitory activity against key human (h) isoforms hCA I, hCA II, and the tumor-associated hCA IX.
| Compound Scaffold | R-Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Benzenesulfonamide | -H | 250 | 12 | 25 |
| Thiophene-2-sulfonamide (B153586) | -H | 34 | 9.2 | 28 |
| 1,3,4-Thiadiazole-2-sulfonamide | -NHCOCH₃ (Acetazolamide) | 250 | 12 | 25 |
| Thiazole-2-sulfonamide | -NH₂ | 78 | 1.4 | 3.2 |
This table is a representative example based on data for analogous compounds. Kᵢ represents the inhibition constant; a lower value indicates higher potency.
Design of Hybrid Compounds Incorporating Diverse Pharmacophores
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a dual or synergistic mode of action. nih.govrsc.org This approach can lead to improved affinity and efficacy, novel mechanisms of action, and reduced potential for drug resistance.
For the this compound scaffold, the sulfonamide moiety, a potent carbonic anhydrase inhibitor, can be hybridized with other biologically active motifs. researchgate.net For example, linking the thiophenesulfonamide pharmacophore to a non-steroidal anti-inflammatory drug (NSAID) could yield a multi-target agent for conditions like rheumatoid arthritis, where both inflammation and pH dysregulation are implicated. acs.orgnih.gov Similarly, creating hybrids with thienopyrimidine moieties has been explored to develop agents with antiprotozoal activity. rsc.org
The design of such hybrids requires careful consideration of:
The Linker: The nature, length, and flexibility of the linker connecting the two pharmacophores are critical for allowing each moiety to bind effectively to its respective target.
Synthetic Feasibility: The chemical linkage must be stable and synthetically accessible. Common linkages include amides, esters, and triazoles formed via click chemistry. nih.govnih.gov
Structure-Activity Relationships (SAR): SAR studies are essential to optimize the hybrid structure for dual-target activity. nih.gov
Below is a table showing examples of hybrid compound concepts based on a sulfonamide core.
| Sulfonamide Core | Linked Pharmacophore | Potential Therapeutic Target | Resulting Activity Profile |
| Thiophenesulfonamide | NSAID (e.g., Flurbiprofen) | Carbonic Anhydrase & Cyclooxygenase (COX) | Dual anti-inflammatory and pH-regulating agent nih.gov |
| Benzenesulfonamide | Coumarin | Carbonic Anhydrase | Selective inhibition of specific CA isoforms acs.org |
| Thiophenesulfonamide | Thienopyrimidine | Carbonic Anhydrase & Protozoal targets | Antiprotozoal agent rsc.org |
| Sulfonamide | Fluoroquinolone (e.g., Ciprofloxacin) | Carbonic Anhydrase & Bacterial DNA gyrase | Antimicrobial with potential to overcome resistance nih.gov |
Prodrug Development Considerations for Enhanced Pharmacological Profiles
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. rsc.org This strategy is employed to overcome undesirable properties of a drug candidate, such as poor solubility, low membrane permeability, rapid metabolism, or lack of target specificity. rsc.orgnih.gov Between 2012 and 2022, prodrugs constituted 13% of all small molecule drugs approved by the U.S. FDA, highlighting the success of this approach. rsc.org
For sulfonamide-based inhibitors like this compound, several prodrug strategies can be considered:
Improving Solubility and Permeability: The acidic nature of the sulfonamide group can limit oral bioavailability. Masking this group with a promoiety that is cleaved in vivo can enhance membrane permeability. For instance, attaching sugar moieties can create N-glycopyranosylamine derivatives with enhanced water solubility. drugbank.com
Targeted Delivery: Prodrugs can be designed for activation at a specific site. For example, hypoxia-activated prodrugs (HAPs) are designed to release the active sulfonamide inhibitor selectively in the hypoxic microenvironment of solid tumors, where target enzymes like CA IX are overexpressed. mdpi.com These HAPs often incorporate bioreducible moieties like nitroaromatics that are cleaved under low-oxygen conditions. mdpi.com
Sustained Release: Prodrugs can be engineered for slow release of the active drug, extending its duration of action. Some strategies involve self-immolative linkers that undergo a two-stage release mechanism, providing controlled and sustained delivery. nih.gov
The following table outlines potential prodrug strategies for a generic thiophenesulfonamide core.
| Prodrug Strategy | Promoieity Example | Activation Mechanism | Desired Outcome |
| Hypoxia Activation | 2-Nitroimidazole | Enzymatic reduction in hypoxic tissue | Targeted release in solid tumors mdpi.com |
| Enhanced Solubility | Glucose or other monosaccharides | Hydrolysis | Improved solubility for topical formulations drugbank.com |
| Sustained Release | Self-immolative linkers (e.g., p-aminobenzyl) | Sequential enzymatic/chemical cleavage | Extended duration of action nih.gov |
| Protecting Unstable Groups | Nitroimidazole on a sulfanyl (B85325) group | Cleavage by thiols (e.g., glutathione) | Protection from rapid metabolism nih.gov |
Computational-Guided Drug Design for Novel Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing novel analogs with improved potency and selectivity. nih.gov These methods allow for the visualization of drug-target interactions at an atomic level, prediction of binding affinity, and in silico screening of virtual compound libraries.
For this compound, as a putative carbonic anhydrase inhibitor, computational approaches can guide optimization in several ways:
Molecular Docking: Docking studies can predict the binding mode of the compound within the active site of different CA isoforms. nih.gov The sulfonamide group is expected to coordinate with the catalytic zinc ion, while the thiophene-acetamide tail can be modified to exploit interactions with specific amino acid residues in the active site cavity, thereby engineering isoform selectivity.
Structure-Activity Relationship (SAR) Analysis: Computational models can help rationalize SAR data. By comparing the docking poses and calculated binding energies of a series of analogs, researchers can understand why certain structural modifications lead to increased or decreased activity. nih.gov
Virtual Screening: Large databases of chemical compounds can be computationally screened to identify new molecules that fit the pharmacophore model of a CA inhibitor and are predicted to bind with high affinity. This can rapidly identify novel scaffolds for synthesis and testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions and the influence of solvent molecules. nih.gov
The table below summarizes how different computational techniques can be applied to guide the design of novel this compound analogs.
| Computational Technique | Application | Information Gained | Design Outcome |
| Molecular Docking | Predict binding pose in CA active site | Key interactions with zinc and amino acids | Guide for modifications to enhance potency/selectivity |
| Pharmacophore Modeling | Define essential 3D features for activity | Identification of key H-bond donors/acceptors, hydrophobic regions | Template for virtual screening of new scaffolds |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity | Predictive model for the activity of unsynthesized analogs | Prioritization of synthetic targets |
| Molecular Dynamics (MD) Simulation | Analyze the stability of the drug-receptor complex | Information on conformational changes and binding stability | Validation of docking poses and refinement of analog design |
Future Directions and Emerging Research Avenues for 2 5 Sulfamoylthiophen 2 Yl Acetamide
Advanced Mechanistic Elucidation of Biological Actions
A deeper understanding of the molecular interactions between 2-(5-Sulfamoylthiophen-2-yl)acetamide and its biological targets is paramount for its future development. As a known carbonic anhydrase inhibitor, its primary mechanism involves the blockage of this enzyme, which plays a crucial role in various physiological processes. biopharmanotes.comnih.govlecturio.comdrugs.com Inhibition of carbonic anhydrase leads to a reduction in the reabsorption of sodium bicarbonate in the proximal convoluted tubule of the kidneys, resulting in diuresis and a decrease in intraocular pressure. lecturio.comwikipedia.org
Future research should focus on elucidating the precise binding modes of this compound within the active sites of various carbonic anhydrase isoforms. Advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the drug-target complex. Furthermore, computational methods like molecular dynamics simulations can offer insights into the dynamic behavior and stability of these interactions. nih.gov Such studies will be instrumental in understanding the structure-activity relationships (SAR) that govern its inhibitory potency and selectivity. mdpi.comnih.gov
Development of Highly Selective Isoform Inhibitors
The human body has multiple isoforms of carbonic anhydrase, each with distinct physiological roles. nih.gov The development of inhibitors that are highly selective for a specific isoform is a key strategy to enhance therapeutic efficacy while minimizing off-target effects. nih.gov For instance, selective inhibition of certain carbonic anhydrase isoforms is a promising approach for treating conditions like glaucoma and certain types of cancer. wikipedia.org
Future research in this area will involve the rational design of novel derivatives of this compound. By modifying the peripheral chemical groups of the core scaffold, it is possible to exploit the subtle differences in the active sites of various carbonic anhydrase isoforms. nih.gov Structure-based drug design, guided by the aforementioned mechanistic studies, will be crucial in creating compounds with enhanced isoform selectivity. nih.gov
Table 1: Strategies for Developing Isoform-Selective Inhibitors
| Strategy | Description | Rationale |
| Structure-Based Design | Utilizing the 3D structures of different carbonic anhydrase isoforms to design inhibitors that fit selectively into the active site of the target isoform. | Exploits differences in the amino acid residues and topography of the active sites. |
| Fragment-Based Screening | Identifying small chemical fragments that bind to specific pockets of the target isoform and then linking them to build a potent and selective inhibitor. | Allows for the exploration of a wider chemical space and can lead to novel inhibitor scaffolds. |
| Computational Modeling | Employing molecular docking and free energy calculations to predict the binding affinity and selectivity of designed compounds for different isoforms. | Accelerates the design-synthesize-test cycle and reduces the need for extensive experimental screening. |
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern drug discovery. rsc.orgresearchgate.net Traditional synthetic routes for sulfonamides can sometimes involve harsh reagents and generate significant waste. rsc.org Future research should focus on developing novel and sustainable synthetic pathways for this compound.
This includes the exploration of green chemistry principles such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods. mdpi.comnih.gov For instance, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents a promising eco-friendly alternative. rsc.org The development of continuous flow processes could also offer advantages in terms of scalability, safety, and efficiency. mdpi.com
Exploration of New Therapeutic Indications and Molecular Targets
The therapeutic potential of this compound may extend beyond its current applications. The sulfonamide and thiophene (B33073) moieties are present in a wide range of biologically active compounds, suggesting that this scaffold could interact with other molecular targets. frontiersin.orgresearchgate.net For example, some thiophene-based sulfonamides have shown potential as inhibitors of cyclin-dependent kinase 5 (cdk5), a target relevant to neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
Future research should involve systematic screening of this compound and its derivatives against a broad panel of biological targets, including kinases, proteases, and other enzymes. High-throughput screening (HTS) campaigns can identify novel activities and open up new therapeutic avenues. Furthermore, phenotypic screening in various disease models can uncover unexpected therapeutic effects, which can then be followed by target deconvolution studies to identify the underlying mechanism of action.
Table 2: Potential New Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | Carbonic Anhydrase IX and XII, various kinases | Certain CA isoforms are overexpressed in tumors; kinase inhibition is a major strategy in cancer therapy. |
| Neurodegenerative Diseases | Cyclin-dependent kinase 5 (cdk5), other neuronal enzymes | Thiophene-based sulfonamides have shown activity against cdk5. nih.govresearchgate.net |
| Infectious Diseases | Dihydropteroate synthase, other microbial enzymes | The sulfonamide scaffold is a classic antibacterial pharmacophore. |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, other inflammatory mediators | Some sulfonamide-containing compounds exhibit anti-inflammatory properties. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process. nih.govnih.govcrimsonpublishers.combpasjournals.com These technologies can be applied at every stage of the development of this compound derivatives, from initial design to preclinical testing. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
